An In-depth Technical Guide to 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
An In-depth Technical Guide to 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimental data, this guide integrates known information for structurally related compounds with computationally predicted data to offer a robust profile of the target molecule. This document is intended to serve as a valuable resource for researchers in drug discovery and development, providing insights into its synthesis, characterization, and potential applications.
Introduction
2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid (Figure 1) is a halogenated α-acyloxy carboxylic acid. Its structure, featuring a stereocenter at the α-carbon, a reactive bromine atom on the phenyl ring, and both a carboxylic acid and an ester functional group, makes it a versatile building block in organic synthesis. The presence of the 4-bromophenyl moiety allows for further functionalization through cross-coupling reactions, while the α-acyloxyacetic acid core is a motif found in various biologically active molecules. This guide will delve into the known and predicted chemical properties of this compound, offering a foundational understanding for its use in research and development.
Figure 1: Chemical Structure of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
Caption: Structure of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid is presented in Table 1.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-(4-bromophenyl)-2-(2-methylpropanoyloxy)acetic acid | --- |
| CAS Number | 1385694-70-1 | [1] |
| Molecular Formula | C₁₂H₁₃BrO₄ | [1] |
| Molecular Weight | 301.13 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |
| Boiling Point | 399.7 ± 32.0 °C (Predicted) | [1] |
| Density | 1.478 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.14 ± 0.10 (Predicted) | [1] |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water. | Computational Prediction |
Proposed Synthesis Pathway
Figure 2: Proposed Synthesis of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid
Caption: Proposed two-step synthesis pathway.
Step 1: Synthesis of 2-(4-bromophenyl)-2-hydroxyacetic acid
This precursor can be synthesized from 4-bromobenzaldehyde through a cyanohydrin reaction followed by hydrolysis. This is a well-established method for the preparation of α-hydroxy acids.
Protocol:
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Cyanohydrin Formation: To a stirred solution of 4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, add a solution of sodium cyanide (1.1 equivalents) in water dropwise at 0-5 °C. The pH of the reaction mixture should be maintained slightly acidic (pH 4-5) by the slow addition of a weak acid like acetic acid to generate HCN in situ. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
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Hydrolysis: The resulting cyanohydrin intermediate is then hydrolyzed without purification. Concentrated hydrochloric acid is added to the reaction mixture, and it is heated at reflux for several hours. This process hydrolyzes the nitrile group to a carboxylic acid.
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Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2-(4-bromophenyl)-2-hydroxyacetic acid can be purified by recrystallization from a suitable solvent system (e.g., water or toluene/hexanes).
Step 2: Esterification of 2-(4-bromophenyl)-2-hydroxyacetic acid
The α-hydroxy acid is then esterified at the hydroxyl group using isobutyryl chloride in the presence of a base to neutralize the HCl byproduct.
Protocol:
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Reaction Setup: Dissolve 2-(4-bromophenyl)-2-hydroxyacetic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
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Acylation: Add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is typically allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by TLC.
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Work-up and Purification: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product, 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Spectral Characterization (Predicted)
Due to the absence of published experimental spectra, the following spectral data have been predicted using computational models to aid in the characterization of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum (in CDCl₃) would likely exhibit the following signals:
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Aromatic Protons: Two doublets in the range of δ 7.4-7.6 ppm, corresponding to the four protons on the 4-bromophenyl ring. The protons ortho to the bromine atom will be slightly downfield compared to the protons meta to the bromine.
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Methine Proton (α-carbon): A singlet at approximately δ 5.5-6.0 ppm. This proton is significantly deshielded due to the adjacent carboxylic acid, ester, and aromatic ring.
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Isobutyryl Protons: A septet at around δ 2.5-2.8 ppm for the CH group and a doublet at δ 1.1-1.3 ppm for the two methyl groups.
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Carboxylic Acid Proton: A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum (in CDCl₃) would be expected to show the following key resonances:
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Carboxylic Carbonyl: δ 170-175 ppm.
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Ester Carbonyl: δ 175-180 ppm.
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Aromatic Carbons: Signals in the range of δ 120-140 ppm. The carbon attached to the bromine atom would appear around δ 122 ppm, and the ipso-carbon (attached to the α-carbon) would be around δ 135 ppm.
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α-Carbon: δ 75-80 ppm.
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Isobutyryl Carbons: The CH carbon at δ 30-35 ppm and the methyl carbons at δ 18-22 ppm.
Infrared (IR) Spectroscopy (Predicted)
The predicted IR spectrum would display characteristic absorption bands for the functional groups present:
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O-H Stretch (Carboxylic Acid): A broad band from 2500 to 3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.
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C=O Stretch (Ester): A strong absorption around 1735-1750 cm⁻¹.
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C-O Stretch (Ester and Carboxylic Acid): Bands in the region of 1000-1300 cm⁻¹.
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C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.
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Aromatic C-H and C=C Stretches: Characteristic absorptions for the substituted benzene ring.
Potential Applications in Research and Development
The structural features of 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid suggest its utility as a versatile intermediate in several areas of chemical research:
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Medicinal Chemistry: The 4-bromophenyl group serves as a handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of diverse libraries of compounds for biological screening. The α-acyloxy carboxylic acid moiety is a key pharmacophore in some drug classes, and this compound could be a valuable building block for novel therapeutics.
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Agrochemicals: Phenylacetic acid derivatives are utilized in the development of herbicides and pesticides. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and selectivity.
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Materials Science: The aromatic and carboxylic acid functionalities allow for its incorporation into polymers and other materials, potentially imparting specific properties such as flame retardancy or altered solubility.
Safety and Handling
A comprehensive safety data sheet (SDS) for 2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid is not widely available. However, based on its structure, the following general precautions should be observed:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2-(4-Bromophenyl)-2-(isobutyryloxy)acetic acid is a promising building block for synthetic chemistry with potential applications in drug discovery, agrochemicals, and materials science. While experimental data for this specific compound is limited, this guide provides a comprehensive overview based on the properties of related structures and computational predictions. The proposed synthesis offers a practical route for its preparation, and the predicted spectral data will be instrumental in its characterization. Further research into the experimental properties and reactivity of this molecule is warranted to fully explore its potential.
